molecular formula C24H18Br2 B14589821 1,8-Bis[4-(bromomethyl)phenyl]naphthalene CAS No. 61491-14-3

1,8-Bis[4-(bromomethyl)phenyl]naphthalene

Cat. No.: B14589821
CAS No.: 61491-14-3
M. Wt: 466.2 g/mol
InChI Key: LAIOKYHICHTHMO-UHFFFAOYSA-N
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Description

1,8-Bis[4-(bromomethyl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with two bromomethylphenyl groups at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[4-(bromomethyl)phenyl]naphthalene typically involves the bromination of 1,8-bis(4-methylphenyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture to ensure complete bromination of the methyl groups to bromomethyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis[4-(bromomethyl)phenyl]naphthalene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 1,8-bis[4-(aminomethyl)phenyl]naphthalene.

    Oxidation: Products like 1,8-bis[4-(formyl)phenyl]naphthalene or 1,8-bis[4-(carboxy)phenyl]naphthalene.

    Reduction: 1,8-bis[4-(methyl)phenyl]naphthalene.

Scientific Research Applications

1,8-Bis[4-(bromomethyl)phenyl]naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.

    Biology: The compound can be used to create biologically active molecules for studying cellular processes and interactions.

    Industry: Used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism by which 1,8-Bis[4-(bromomethyl)phenyl]naphthalene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, facilitating the attack by nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on the nature of the substituents introduced through chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(bromomethyl)naphthalene: Similar structure but lacks the phenyl groups.

    1,4-Bis(bromomethyl)benzene: Contains a benzene core instead of a naphthalene core.

    2,3-Bis(bromomethyl)naphthalene: Different substitution pattern on the naphthalene core.

Uniqueness

1,8-Bis[4-(bromomethyl)phenyl]naphthalene is unique due to the presence of both naphthalene and phenyl groups, which can influence its reactivity and potential applications. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

61491-14-3

Molecular Formula

C24H18Br2

Molecular Weight

466.2 g/mol

IUPAC Name

1,8-bis[4-(bromomethyl)phenyl]naphthalene

InChI

InChI=1S/C24H18Br2/c25-15-17-7-11-19(12-8-17)22-5-1-3-21-4-2-6-23(24(21)22)20-13-9-18(16-26)10-14-20/h1-14H,15-16H2

InChI Key

LAIOKYHICHTHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)CBr)C(=CC=C2)C4=CC=C(C=C4)CBr

Origin of Product

United States

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